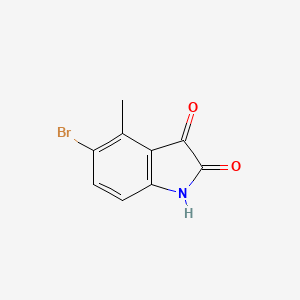

5-Bromo-4-methylindoline-2,3-dione

Description

Overview of Isatin (B1672199) Derivatives in Contemporary Heterocyclic Chemistry

Indoline-2,3-dione, commonly known as isatin, and its derivatives are a pivotal class of heterocyclic compounds that serve as fundamental building blocks in organic synthesis. rsc.orgnih.govresearchgate.net First isolated in 1841 through the oxidation of indigo, isatin has evolved from a simple dye byproduct to a versatile precursor for a multitude of heterocyclic systems and pharmacologically active molecules. uokerbala.edu.iqnih.gov

The synthetic utility of the isatin scaffold is extensive, allowing for chemical modifications at several positions. These include substitutions on the aromatic ring, the nitrogen atom (N-substitution), and reactions at the C2 and C3 carbonyl groups. rsc.orgdergipark.org.tr This flexibility enables the generation of structurally diverse derivatives, such as Schiff bases, Mannich bases, and spiroindolinones. nih.govdergipark.org.tr Consequently, isatin derivatives are a subject of intense research in medicinal chemistry and materials science, with studies exploring their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. dergipark.org.trdergipark.org.tr

Architectural Features and Electronic Properties of the Indoline-2,3-dione Scaffold

The indoline-2,3-dione molecule possesses a distinctive and rigid bicyclic framework. It consists of a six-membered benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring, creating a planar structure. nih.govhmdb.caiucr.org The pyrrole ring is notable for containing two carbonyl groups at positions C2 and C3, and a nitrogen atom at position 1. nih.gov This arrangement also classifies the molecule as a lactam, specifically an amide within a cyclic structure. hmdb.ca

The electronic properties of the scaffold are governed by this unique arrangement. The benzene ring confers aromaticity, while the five-membered ring contains both an electron-donating amine group and electron-withdrawing ketone functionalities. uokerbala.edu.iq This creates a molecule with a complex electronic landscape, featuring an electron-rich aromatic portion and an electrophilic five-membered ring, particularly at the C3 carbonyl carbon, which is a frequent site for nucleophilic attack. researchgate.net Computational studies, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) analyses, are often employed to predict the reactive sites for both nucleophilic and electrophilic attacks, guiding synthetic strategies. uokerbala.edu.iqresearchgate.net

Table 1: Physicochemical Properties of Isatin (Indoline-2,3-dione)

| Property | Value |

|---|---|

| CAS Number | 91-56-5 |

| Molecular Formula | C₈H₅NO₂ |

| Molecular Weight | 147.13 g/mol |

| Appearance | Yellow to orange-red crystals |

| Melting Point | 203 °C |

| Solubility | More soluble in organic solvents like DMSO and alcohols than in non-polar solvents. |

Data sourced from references nih.govnist.govsolubilityofthings.comchemeo.com

Historical Development and Academic Research Trajectories of Halogenated and Alkylated Indoline-2,3-diones

Following the discovery of isatin, research efforts naturally progressed toward the synthesis and evaluation of its derivatives to establish structure-activity relationships (SAR). Among the most explored modifications are halogenation and alkylation, driven by their profound impact on the molecule's physicochemical properties and biological activity.

Halogenation: The introduction of halogen atoms, particularly at the C5 position of the benzene ring, has been a consistent strategy in the medicinal chemistry of isatins. SAR studies have revealed that 5-halogenation can significantly enhance the biological profile, notably improving antibacterial activity. nih.gov The synthesis of these compounds often involves using halogenated precursors, as direct halogenation of the indane-1,3-dione ring system can be challenging. nih.gov Research on compounds like 5-bromoisatin (B120047) has shown its utility as an intermediate for creating more complex heterocyclic systems through reactions like 1,3-dipolar cycloadditions. imist.maresearchgate.net

Alkylation: Similarly, the alkylation of the nitrogen atom at the N1 position has been a fruitful avenue of investigation. N-alkylation also contributes to enhanced biological effects. nih.gov The synthesis of various N-alkylated isatins, such as 5-bromo-1-methylindoline-2,3-dione (B1361368), has been reported, demonstrating the continued interest in combining these structural modifications. iucr.org The alkyl group can influence the molecule's lipophilicity and steric profile, which are critical for its interaction with biological targets.

The dual strategy of combining halogen and alkyl substituents on the isatin scaffold represents a logical and systematic approach in drug discovery to fine-tune the electronic and steric properties for optimal activity.

Rationale and Academic Research Focus on 5-Bromo-4-methylindoline-2,3-dione

The specific academic focus on this compound is rooted in the established principles of medicinal chemistry and the known potential of substituted isatins. The rationale for its synthesis and study can be broken down as follows:

Influence of the 5-Bromo Substituent: As established, the bromine atom at the C5 position is a well-known modulator of biological activity. It is an electron-withdrawing group that can alter the electronic distribution of the entire ring system and potentially enhance interactions with biological macromolecules. The presence of 5-bromo-substituted trisindolines isolated from marine sponges further highlights the natural occurrence and potential bioactivity of this motif. rsc.org

Synergistic Effects: The combination of a bromine atom at C5 and a methyl group at C4 creates a unique substitution pattern. Research on isomeric compounds, such as 4-Bromo-5-methylindoline-2,3-dione, has demonstrated their utility as reagents in the synthesis of significant pharmaceutical compounds like Nolatrexed. cookechem.com This underscores the importance of this specific arrangement of substituents on the isatin core.

Therefore, the research focus on this compound is driven by the goal of creating a novel isatin derivative with a potentially unique biological profile. Academic research would involve its chemical synthesis, full structural characterization, and subsequent evaluation in various biological assays to compare its efficacy against other halogenated and alkylated congeners, thereby contributing valuable data to the broader understanding of isatin chemistry.

Table 2: Examples of Substituted Indoline-2,3-dione Congeners in Research

| Compound Name | CAS Number | Key Feature(s) |

|---|---|---|

| 5-Methylindoline-2,3-dione | 608-05-9 | C5-Alkylation |

| 5-Bromoindoline-2,3-dione | 87-48-9 | C5-Halogenation |

| 5-Bromo-1-methylindoline-2,3-dione | 2058-72-2 | N-Alkylation and C5-Halogenation |

| 4-Bromo-5-methylindoline-2,3-dione | 147149-84-6 | C4-Halogenation and C5-Alkylation |

| 5-Bromo-7-methyl-1H-indole-2,3-dione | 77395-10-9 | C5-Halogenation and C7-Alkylation |

Data sourced from references iucr.orgcookechem.comchemicalbook.combldpharm.comambeed.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

5-bromo-4-methyl-1H-indole-2,3-dione |

InChI |

InChI=1S/C9H6BrNO2/c1-4-5(10)2-3-6-7(4)8(12)9(13)11-6/h2-3H,1H3,(H,11,12,13) |

InChI Key |

KSXHJJPMHRKVCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1C(=O)C(=O)N2)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 4 Methylindoline 2,3 Dione

Electrophilic and Nucleophilic Reactivity at Carbonyl Centers (C-2 and C-3)

The indoline-2,3-dione core possesses two distinct carbonyl groups. The C-3 ketone is typically more electrophilic and reactive towards nucleophiles than the C-2 amide carbonyl. This difference in reactivity is exploited in numerous synthetic strategies.

The C-3 carbonyl group of isatin (B1672199) and its derivatives readily undergoes nucleophilic addition. This reaction is the initial step in many transformations, including aldol (B89426) and condensation reactions. A key example is the acid-catalyzed reaction with indole (B1671886), where the first step is the nucleophilic attack of the indole at the C-3 position of the activated isatin. clockss.org This initial adduct can then be dehydrated and undergo a second nucleophilic attack by another indole molecule to form trisindoline structures. clockss.org Similarly, the reaction with ketones under basic or biocatalytic conditions begins with the formation of an enolate which then acts as a nucleophile, adding to the C-3 carbonyl to create a 3-hydroxy-2-oxindole derivative. tandfonline.com

5-Bromo-4-methylindoline-2,3-dione is expected to undergo condensation reactions with various nitrogen and oxygen nucleophiles, a characteristic reactivity of the isatin scaffold. Reactions with primary amines are particularly common, leading to the formation of Schiff bases at the C-3 position. researchgate.netajpp.in

More complex multi-component reactions have also been developed. For instance, isatins can react in a one-pot, five-component condensation with secondary amines, malononitrile (B47326), alcohols, and molecular oxygen. nih.govwikipedia.org This process highlights the ability of the isatin core to participate in tandem reactions, ultimately forming structurally diverse 2-oxo-3-aminoindoline-3-carboxylates. nih.govwikipedia.org

The Knoevenagel condensation provides another pathway for functionalizing the C-3 position. Isatins react with active methylene (B1212753) compounds such as malononitrile or cyclic 1,3-diones in the presence of a basic catalyst like piperidinium (B107235) acetate (B1210297) or molecular iodine. niscpr.res.inresearchgate.netnih.gov This reaction proceeds via a nucleophilic addition followed by dehydration to yield an α,β-unsaturated product, for example, 2-(5-bromo-2-oxoindolin-3-ylidene)malononitrile. researchgate.net

| Reactants | Catalyst | Product Type | Ref |

| Isatin, Malononitrile | Molecular Iodine | 2-(2-oxoindolin-3-ylidene)malononitrile | researchgate.net |

| Isatin, Dimedone | Piperidinium Acetate | 5,5-dimethyl-2-(2-oxo-1,2-dihydro-indol-3-ylidine)cyclohexane-1,3-dione | niscpr.res.in |

| 5-Bromoisatin (B120047), Malononitrile | Molecular Iodine | 2-(5-Bromo-2-oxoindolin-3-ylidene)malononitrile | researchgate.net |

The reaction of 5-bromo-isatin derivatives with primary amines is a well-established method for synthesizing Schiff bases (or imines). ajpp.in This condensation reaction typically occurs at the more reactive C-3 carbonyl position and is often catalyzed by a small amount of acid, such as glacial acetic acid. ajpp.in The resulting C=N double bond of the imine is a key functional group for further synthetic elaborations. For example, 5-bromoisatin can be reacted with p-toluidine (B81030) to form the corresponding 3-(tolylimino) derivative, which can then be used as an intermediate for more complex structures. researchgate.net

| Amine Reactant | Isatin Derivative | Product | Reference |

| p-Toluidine | 5-Bromoisatin | 3-(Tolylimino)-5-bromo-1H-indole-2-one | researchgate.net |

| 4-Aminoacetophenone | 5-Bromoisatin | 3-(4-Acetylphenylimino)-5-bromo-1,3-dihydroindol-2-one | ajpp.in |

| Cefotaxime (primary amine) | Isatin | Cefotaxime-Isatin Schiff Base | chemicalbook.com |

Aldol condensation is a powerful C-C bond-forming reaction that has been successfully applied to isatin derivatives. The C-3 carbonyl group acts as the electrophile in these reactions. Asymmetric cross-aldol reactions between isatins and ketones, such as acetone (B3395972) or cyclohexanone, can be catalyzed by biocatalysts like crude earthworm extract to produce chiral 3-hydroxy-2-oxindoles. tandfonline.com For example, the reaction of 5-bromo-1-methylindoline-2,3-dione (B1361368) with acetone yields (S)-5-bromo-3-hydroxy-1-methyl-3-(2-oxopropyl)indolin-2-one. tandfonline.com

Another important variation is the lipase-triggered aldol condensation between isatins and an indoxyl anion (generated in situ from indoxyl acetate). This method has been used to synthesize indirubin (B1684374) and its derivatives, such as 6-bromoindirubin from 6-bromoisatin. clockss.org

| Isatin Derivative | Ketone/Enolate Source | Catalyst | Product | Yield | Reference |

| 5-Bromo-1-methylindoline-2,3-dione | Acetone | Earthworm Extract | (S)-5-bromo-3-hydroxy-1-methyl-3-(2-oxopropyl)indolin-2-one | 81% | tandfonline.com |

| Isatin | Cyclohexanone | Earthworm Extract | 3-Hydroxy-3-(2-oxocyclohexyl)indolin-2-one | 62% | tandfonline.com |

| 6-Bromoisatin | Indoxyl Anion (from Indoxyl Acetate) | Burkholderia cepacia Lipase | 6-Bromoindirubin | 82% | clockss.org |

Transformations Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a handle for various transformations, most notably nucleophilic substitution reactions, which are often facilitated by transition metal catalysts.

While classical nucleophilic aromatic substitution (SNAr) reactions on aryl halides typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, the most significant and versatile transformations of the bromine atom on 5-bromoisatins involve palladium-catalyzed cross-coupling reactions. byjus.comwikipedia.org These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the C-5 position.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. organic-chemistry.orgnih.gov 5-Bromo-1-(benzyl)indoline-2,3-dione has been successfully coupled with styrene (B11656) using a palladium catalyst and a base like KOtBu to produce 5-styryl indoline-2,3-dione derivatives. nih.gov This reaction provides a direct method for vinylating the isatin core. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely applicable to bromo-substituted heterocycles, including 5-bromoindoles and related structures, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. mdpi.comresearchgate.net It is a key strategy for modifying the C-5 position of the isatin scaffold to create new drug candidates and complex molecules. nih.govnih.gov

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

| Heck Coupling | 5-Bromo-1-(benzyl)indoline-2,3-dione, Styrene | Palladium catalyst, KOtBu | 5-Styrylindoline-2,3-dione | nih.gov |

| Suzuki Coupling | 5-Bromoindole, Phenylboronic acid | Pd-nanoparticles, Base | 5-Phenylindole | researchgate.net |

| Suzuki Coupling | 5-(4-bromophenyl)-4,6-dichloropyrimidine, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Biphenyl-substituted pyrimidines | mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira for Brominated Aryl Systems)

The bromine atom attached to the aromatic ring of this compound serves as a versatile handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The Suzuki and Sonogashira couplings are particularly prominent for functionalizing such brominated aryl systems.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or its ester, to form a biaryl linkage. libretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst. organic-chemistry.orglibretexts.org The choice of catalyst, base, and solvent is crucial for achieving high yields. For brominated heterocycles like isatins, common catalysts include palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or those generated in situ from Pd(OAc)₂ and a ligand. researchgate.netorganic-chemistry.org A variety of bases can be employed, with carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) being common choices, often in aqueous solvent mixtures like dioxane/water or toluene/water. wikipedia.orgresearchgate.net

Sonogashira Coupling: This reaction enables the formation of a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) salts, although copper-free versions have been developed. libretexts.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition of the aryl bromide to the Pd(0) species. wikipedia.org A base, usually an amine like triethylamine (B128534) or diisopropylamine, is required to deprotonate the terminal alkyne, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center. organic-chemistry.org Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org

The table below summarizes typical conditions for these cross-coupling reactions, extrapolated from studies on similar brominated aromatic and heterocyclic systems.

| Reaction | Catalyst | Co-catalyst | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | N/A | K₂CO₃, K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene, DMF | 80-110 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | CuI | Et₃N, DIPA | THF, DMF | Room Temp. to 90 °C |

Reactivity of the Aromatic Nucleus

The aromatic portion of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. savemyexams.com The rate and position of this substitution are heavily influenced by the electronic properties of the substituents already present on the ring. libretexts.org

In this compound, three key factors influence the substitution pattern:

The Isatin Ring System: The bicyclic core, particularly the electron-withdrawing dicarbonyl groups, deactivates the aromatic ring towards electrophilic attack compared to benzene (B151609).

The Methyl Group (-CH₃): As an alkyl group, it is a weakly activating group that donates electron density into the ring via an inductive effect. libretexts.org Activating groups increase the rate of EAS.

The combined effect is a moderately deactivated ring system where the positions for substitution are strongly controlled.

The position where a new electrophile will add to the ring is determined by the directing effects of the existing groups. pressbooks.pub

Methyl Group (-CH₃): This is an ortho, para-director. It stabilizes the cationic intermediate (arenium ion) formed during attack at the positions ortho and para to it. libretexts.orgyoutube.com

Bromine Atom (-Br): Halogens are also ortho, para-directors, despite being deactivators. The lone pairs on the bromine atom can stabilize the arenium ion intermediate via resonance when the attack is at the ortho or para positions. libretexts.orgpressbooks.pub

In this compound, the C6 and C7 positions are available for substitution.

The methyl group at C4 directs incoming electrophiles to its ortho position (C5, already substituted) and its para position (C7).

The bromine atom at C5 directs to its ortho positions (C4 and C6) and its para position (C7, already substituted by the pyrrole (B145914) ring fusion).

Considering these effects:

Attack at C6 is directed by the bromine atom (ortho).

Attack at C7 is directed by the methyl group (para).

The stronger activating group typically governs the regioselectivity. Since the methyl group is an activator and the bromine is a deactivator, the directing influence of the methyl group is generally stronger. wikipedia.org However, the C7 position is also part of the fused heterocyclic ring structure, which can influence its accessibility. Steric hindrance can also play a role; attack at C6 is ortho to a bromine atom, while attack at C7 is para to a methyl group and adjacent to the fused pyrrole ring. youtube.com Therefore, the precise outcome can depend on the specific electrophile and reaction conditions, but substitution is strongly favored at the C6 or C7 positions over others.

| Substituent | Position | Electronic Effect | Reactivity Effect | Directing Effect | Favored Positions for EAS |

|---|---|---|---|---|---|

| -CH₃ | C4 | Inductively Donating | Activating | Ortho, Para | C5 (blocked), C7 |

| -Br | C5 | Inductively Withdrawing, Resonance Donating | Weakly Deactivating | Ortho, Para | C4 (blocked), C6 |

| Isatin Core | - | Withdrawing | Deactivating | Meta (to carbonyls) | - |

Cycloaddition Chemistry

The C3-carbonyl group of the isatin scaffold is a key feature that enables participation in cycloaddition reactions, particularly after conversion into a suitable intermediate.

A prominent reaction of isatins is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. wikipedia.org This reaction typically involves the in situ generation of an azomethine ylide from the isatin. The condensation of an isatin derivative with an α-amino acid (such as sarcosine (B1681465) or proline) leads to decarboxylation and the formation of a 1,3-dipole (the azomethine ylide). nih.govnih.gov

This highly reactive intermediate can then be trapped by a variety of electron-deficient alkenes or alkynes, which act as dipolarophiles, to construct complex five-membered heterocyclic rings, often spiro-fused to the oxindole (B195798) core. nih.govnih.gov The versatility of this reaction allows for the synthesis of a wide array of spiro[indoline-3,2'-pyrrolidine] and related scaffolds. nih.govacs.org The nature of the substituents on the isatin ring, including at the C5 and C4 positions, can influence the reactivity of the derived azomethine ylide but generally does not prevent the reaction. nih.gov

The table below lists some of the diverse dipolarophiles that have been successfully employed in 1,3-dipolar cycloaddition reactions with isatin-derived azomethine ylides.

| Dipolarophile Class | Specific Examples |

|---|---|

| Activated Alkenes | Chalcones, β-Nitrostyrenes, (E)-3-Benzylidene-1-phenyl-succinimides |

| Maleimides | N-Ethylmaleimide, N-Phenylmaleimide |

| Acrylonitriles | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles |

| Unsaturated Ketones | trans-1,2-Dibenzoylethylene |

| Imines | Isatin-derived ketimines |

A key feature of the 1,3-dipolar cycloaddition of isatin-derived azomethine ylides is the high degree of control over the reaction's regioselectivity and stereoselectivity. elsevierpure.com

Regioselectivity: The reaction is often highly regioselective, meaning that one constitutional isomer is formed preferentially over others. nih.govresearchgate.net The regiochemical outcome is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. Frontier Molecular Orbital (FMO) theory is often used to predict and explain the observed regioselectivity, which depends on the relative energies of the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile. nih.gov In many cases, the reaction proceeds with complete regioselectivity, yielding a single regioisomer. acs.org

Stereoselectivity: These cycloadditions frequently generate multiple new stereocenters, including a spiro-quaternary center at the C3 position of the original isatin. The reactions are often highly diastereoselective, affording one diastereomer in significant excess. nih.govrsc.org The stereochemical outcome (e.g., exo vs. endo approach of the dipolarophile) can be influenced by the substituents on both reactants and the reaction conditions. nih.govacs.org In many reported examples involving substituted isatins, excellent diastereomeric ratios (dr) are achieved, often exceeding 99:1. nih.gov The precise stereochemistry of the products is typically confirmed through techniques like 2D NMR spectroscopy and single-crystal X-ray diffraction. elsevierpure.com

1,3-Dipolar Cycloaddition Reactions with Diverse Dipolarophiles

Kinetic and Thermodynamic Aspects of Cycloaddition Pathways

Cycloaddition reactions, particularly [3+2] cycloadditions involving azomethine ylides, are a hallmark of isatin chemistry, leading to the formation of complex spiro-heterocyclic systems. The kinetic and thermodynamic parameters of these reactions are intricately linked to the electronic nature of the isatin core and the reacting dipole.

For isatin derivatives, the C3-carbonyl group acts as the dipolarophile. The reaction is often initiated by the in-situ formation of an azomethine ylide from the condensation of an amino acid (like sarcosine or proline) with the C3-carbonyl of the isatin derivative. The subsequent 1,3-dipolar cycloaddition of this ylide to a dipolarophile proceeds to form a spiro-pyrrolidine ring system.

Kinetic Control vs. Thermodynamic Control:

In many cycloaddition reactions involving substituted isatins, the formation of different regioisomers or stereoisomers can be directed by either kinetic or thermodynamic control. nih.govresearchgate.net

Kinetic Product: This product is formed faster, via a lower energy transition state. Reactions conducted at lower temperatures often favor the kinetic product.

Thermodynamic Product: This product is more stable, although it may be formed through a higher energy transition state. Reactions at higher temperatures, which allow for equilibrium to be established, tend to yield the thermodynamic product. masterorganicchemistry.com

For this compound, the electron-withdrawing bromine atom at C5 enhances the electrophilicity of the C3-carbonyl carbon, making it more susceptible to nucleophilic attack by the azomethine ylide. This can influence the rate of the reaction (kinetics). The steric hindrance from the C4-methyl group might also play a role in directing the approach of the dipole, potentially favoring the formation of a specific stereoisomer.

While specific kinetic and thermodynamic data for this compound are not extensively documented in publicly available literature, studies on related substituted isatins provide valuable insights. For instance, computational studies on the [3+2] cycloaddition of isatin-3-imines have shown that the reaction can proceed via a concerted mechanism with a low activation barrier, indicating a kinetically feasible pathway. pku.edu.cn The relative energies of the products determine the thermodynamic favorability.

A study on the reaction of 5-bromoisatin derivatives in 1,3-dipolar cycloadditions to synthesize new heterocyclic systems has been reported, underscoring the utility of this scaffold in such transformations. imist.ma

Table 1: General Factors Influencing Cycloaddition Pathways of Substituted Isatins

| Parameter | Influence on Cycloaddition | Expected Effect for this compound |

| Substituent Electronics | Electron-withdrawing groups on the isatin ring increase the electrophilicity of the C3-carbonyl, often accelerating the reaction. | The C5-bromo group is expected to increase the reaction rate. |

| Steric Hindrance | Bulky substituents near the C3-carbonyl can influence the stereochemical outcome of the cycloaddition. | The C4-methyl group may direct the incoming dipole to the less hindered face. |

| Reaction Temperature | Lower temperatures favor the kinetic product, while higher temperatures favor the thermodynamic product. | Product distribution can likely be controlled by adjusting the reaction temperature. |

| Solvent Polarity | The polarity of the solvent can influence the stability of the transition state and the reaction rate. | Optimization of solvent would be necessary for achieving high yields and selectivity. |

Pericyclic Reactions (e.g., Diels-Alder)

Isatins can participate as dienophiles in hetero-Diels-Alder reactions, typically involving the C3-carbonyl group as part of the 2π system. The reaction with electron-rich dienes leads to the formation of spiro-tetrahydropyranone derivatives.

The reactivity of this compound in Diels-Alder reactions would be enhanced by the electron-withdrawing nature of the bromine atom at the C5 position. This effect increases the dienophilic character of the C3-carbonyl group. The reaction of isatins with Danishefsky's diene, for example, is a well-established method for the synthesis of spiro-pyran scaffolds.

Furthermore, isatin-derived substrates can be used in inverse-electron-demand Diels-Alder (IEDDA) reactions. For instance, isatin-derived 1,2,4-triazines have been shown to be effective heteroaromatic azadienes in IEDDA reactions with alkynyl dienophiles, leading to the synthesis of annulated α-carbolines. researchgate.net

While specific examples of Diels-Alder reactions with this compound are not prevalent in the literature, the general reactivity of substituted isatins suggests its viability in such transformations.

Ring Transformations and Rearrangements of the Indoline-2,3-dione System

The indoline-2,3-dione system is susceptible to various ring transformations and rearrangements, often triggered by nucleophilic attack, leading to the formation of different heterocyclic cores.

One notable rearrangement is the base-catalyzed ring expansion of isatins. For example, the reaction of N-substituted isatins with alkyl halides bearing acidic methylenes in the presence of a base like sodium ethoxide can lead to the formation of 4-quinolinone derivatives. ajpp.in This transformation is believed to proceed through the initial formation of a spiro-oxirane intermediate, followed by cleavage of the lactam bond, ring opening of the oxirane, and subsequent intramolecular cyclization to form the six-membered quinolinone ring. ajpp.in

For this compound, the electronic effects of the substituents would influence the stability of the intermediates in such rearrangements. The electron-withdrawing bromine atom could facilitate the initial nucleophilic attack and stabilize anionic intermediates.

Another example is the acid-catalyzed ring-opening of isatins with N-alkylureas, which can lead to the formation of spiro-quinazolines. researchgate.net The proposed mechanism involves initial condensation, dimerization, and a series of bond cleavages and formations, ultimately resulting in a rearranged spirocyclic product. researchgate.net

The Wolff rearrangement, a reaction that converts α-diazocarbonyl compounds into ketenes, has also been applied in the context of ring-contracted products from cyclic α-diazo ketones. masterorganicchemistry.com

Reductive Transformations of the Dione (B5365651) Moiety

The dione moiety of this compound is readily reduced to various products depending on the reducing agent and reaction conditions.

Selective Reduction to Dioxindoles:

The C3-carbonyl group is generally more reactive and can be selectively reduced to a hydroxyl group, yielding a 3-hydroxy-2-oxindole (dioxindole). Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an appropriate solvent. The chemoselectivity of this reduction is a key feature of isatin chemistry. The reduction of halo-functionalized isatins to the corresponding oxindoles has been reported using hydrazine (B178648) hydrate (B1144303). researchgate.netsioc-journal.cn

Table 2: Common Reductive Transformations of Substituted Isatins

| Reducing Agent | Product | Comments |

| Sodium Borohydride (NaBH₄) | 3-Hydroxy-2-oxindole (Dioxindole) | Selective reduction of the C3-carbonyl. |

| Hydrazine Hydrate | Oxindole | Reduction of the C3-carbonyl and subsequent deoxygenation. |

| Catalytic Hydrogenation (e.g., H₂/Pd) | Oxindole or Indole | The extent of reduction depends on the catalyst and reaction conditions. |

| Lithium Aluminum Hydride (LiAlH₄) | Indole | Strong reducing agent leading to complete reduction of both carbonyls. |

The presence of the bromine atom in this compound is generally compatible with these reduction conditions. However, in some cases, prolonged reaction times or harsh reducing agents might lead to hydrodebromination as a side reaction.

A nickel-catalyzed reductive coupling of aryl iodides and isatins using a mild stoichiometric reductant like sec-butanol provides a method for the synthesis of 3-hydroxyoxindoles. organic-chemistry.org This method highlights the advances in catalytic reductions that avoid harsh reagents.

Theoretical and Computational Chemistry Investigations of 5 Bromo 4 Methylindoline 2,3 Dione

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular structures and properties at the electronic level.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. For derivatives of indoline-2,3-dione, DFT calculations, often using basis sets like 6-311++G**, are performed to predict bond lengths, bond angles, and dihedral angles. nih.gov The resulting optimized geometry provides a theoretical structure that can be compared with experimental data, such as that obtained from X-ray crystallography. nih.gov For instance, a superimposition analysis between the crystal structure and the DFT-optimized structure of a related compound, 1-(2-bromoethyl)indoline-2,3-dione, revealed a root-mean-square deviation (r.m.s.d.) of 0.068 Å, indicating a good correlation between the theoretical and experimental structures. nih.gov

These calculations also provide the total electronic energy of the molecule, a key indicator of its stability. DFT functionals, such as B3LYP, are frequently employed for these calculations. nih.govscispace.com The choice of functional and basis set is crucial for obtaining accurate results and can significantly impact the computational cost. nih.gov

Table 1: Representative Theoretical Calculation Parameters

| Computational Method | Basis Set | Application |

| Density Functional Theory (DFT) | 6-311++G** | Geometry Optimization |

| B3LYP | 6-31G(d) | Electronic Structure |

| M06-2X | 6-31+G(d,p) | Mechanistic Studies |

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. scispace.com

For molecules in the indoline-2,3-dione family, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity. The distribution of these orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack. For example, in many organic molecules, the HOMO is often localized on electron-rich regions, while the LUMO is centered on electron-deficient areas.

Table 2: Frontier Molecular Orbital (FMO) Data

| Orbital | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Electron-donating capability |

| LUMO | Lowest Unoccupied Molecular Orbital | Electron-accepting capability |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Chemical reactivity and stability |

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. wolfram.com It is plotted on the electron density surface and color-coded to indicate regions of varying electrostatic potential. wolfram.comresearchgate.net Typically, red areas signify negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor regions, prone to nucleophilic attack). Green and yellow regions indicate intermediate or near-neutral potentials. wolfram.com

MEP maps are invaluable for predicting the reactive behavior of a molecule. researchgate.net For 5-Bromo-4-methylindoline-2,3-dione, the MEP would highlight the electronegative oxygen atoms of the carbonyl groups as sites of negative potential, making them likely targets for electrophiles. Conversely, regions around hydrogen atoms and the bromine atom would exhibit positive potential, indicating their susceptibility to nucleophilic interactions. wolfram.comresearchgate.net These maps provide a qualitative guide to intermolecular interactions and chemical reactivity. scispace.com

Other important electronic descriptors that can be calculated include polarizability, which describes the ease with which the electron cloud can be distorted by an electric field, and various population analyses (e.g., Mulliken charges) that assign partial charges to individual atoms within the molecule. These parameters, along with the HOMO-LUMO energies, contribute to a comprehensive understanding of the molecule's electronic characteristics and reactivity.

Computational Mechanistic Studies

Computational chemistry is also instrumental in elucidating the step-by-step processes of chemical reactions.

By mapping the potential energy surface of a reaction, computational methods can identify the most likely reaction pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, and products) and first-order saddle points (transition states).

For reactions involving indoline-2,3-dione derivatives, such as cycloaddition reactions, DFT calculations can be used to model the geometries of the transition states. mdpi.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. mdpi.com For example, in a 1,3-dipolar cycloaddition, computational studies can help determine whether the reaction proceeds through a concerted or stepwise mechanism and can predict the regioselectivity and stereoselectivity of the products. mdpi.comresearchgate.netimist.ma The proposed mechanism for the acid-catalyzed formation of trisindoline from isatin (B1672199) and indole (B1671886), for instance, involves the initial activation of the C-3 carbonyl group of isatin, followed by nucleophilic attack by indole. rsc.org Computational modeling can provide detailed energetic and structural information for each step in this proposed pathway. rsc.org

Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the reactivity and selectivity of molecules like this compound in various organic transformations. By calculating global and local reactivity descriptors, chemists can understand how the molecule will behave in a reaction.

Detailed research findings on related isatin derivatives demonstrate the utility of these predictions. For instance, a DFT study on 1-allyl-5-chloroindoline-2,3-dione (B4394322) in a 1,3-dipolar cycloaddition reaction successfully elucidated the reaction's regioselectivity and mechanism. internationaljournalssrg.orginternationaljournalssrg.org The calculations, performed using the B3LYP functional with a 6-31G basis set, were consistent with experimental results. internationaljournalssrg.orginternationaljournalssrg.org

Key reactivity descriptors that are typically calculated include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO indicates the chemical reactivity and stability of the molecule. A smaller gap suggests higher reactivity.

Global Electrophilicity Index (ω): This descriptor helps in classifying molecules as electrophiles or nucleophiles. In the study of 1-allyl-5-chloroindoline-2,3-dione, the higher electrophilicity index of the dipolarophile indicated it acts as the electrophile. internationaljournalssrg.org

Fukui Functions: These local reactivity descriptors predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Table 1: Calculated Reactivity Descriptors for a Related Compound, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide nih.gov

| Descriptor | Value | Implication |

| Ionization Energy | 0.2165 | --- |

| Electron Affinity | 0.234 | Indicates good electron-donating power. |

| Electronegativity | Lower than electron affinity | Suggests the compound readily donates electrons. |

| Electrophilicity Index | Lower than electron affinity | --- |

This data is for a related bromo-substituted heterocyclic compound and illustrates the type of information generated in computational reactivity studies. nih.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods are also extensively used to predict the spectroscopic parameters of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.

For instance, theoretical studies on 2-Bromo-4-methylbenzonitrile involved the calculation of vibrational frequencies using DFT (B3LYP method). researchgate.net These calculated frequencies were then compared with experimental FT-IR and FT-Raman spectra to make detailed vibrational assignments. researchgate.netacs.org Such analyses help in understanding the vibrational modes of the molecule, including stretching, bending, and torsional motions. acs.org

Similarly, computational methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net While experimental NMR data is used for structure elucidation, theoretical calculations can help in assigning complex spectra and understanding the electronic environment of different nuclei within the molecule. For indole derivatives, computational chemistry has been used to predict chemical shifts that are in close agreement with experimental values. researchgate.net

Although specific theoretical spectroscopic data for this compound is not available in the provided search results, the methodologies applied to similar molecules like 5-bromocytosine (B1215235) and 2-Bromo-4-methylbenzonitrile demonstrate the capability of computational chemistry in this area. researchgate.netresearchgate.net

Table 2: Example of Theoretical Vibrational Assignments for a Related Molecule

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C-H stretch | 3050-3150 | 3045-3140 |

| C=O stretch | 1700-1750 | 1710-1740 |

| C-Br stretch | 500-600 | 520-580 |

This table is a generalized representation based on typical values for similar organic molecules and is for illustrative purposes only, as specific data for this compound was not found.

Structure-Reactivity and Structure-Property Relationship Studies through Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physical properties.

These models are developed by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of related compounds and then using statistical methods to correlate these descriptors with the observed activity or property.

For example, QSAR studies have been successfully applied to indole-based compounds to understand their potential as HIV-1 fusion inhibitors. nih.gov In these studies, descriptors related to shape, contact surface area, and molecular properties were correlated with the biological activity of the compounds. nih.gov Similarly, QSAR models have been developed for androstene derivatives to predict their anticancer activity. nih.gov A reliable QSAR model should have good predictive power, often validated using a separate test set of compounds. nih.gov

In the context of this compound, QSAR and QSPR studies could be employed to:

Predict the biological activity of its derivatives for drug discovery purposes.

Estimate physical properties like solubility, melting point, and partition coefficient.

Guide the synthesis of new derivatives with enhanced activity or desired properties.

While specific QSAR/QSPR studies on this compound are not detailed in the search results, the extensive use of these methods for other indole and heterocyclic compounds highlights their importance in modern medicinal and materials chemistry. nih.govnih.govnih.gov

Synthetic Applications and Utility of 5 Bromo 4 Methylindoline 2,3 Dione in Advanced Chemical Synthesis

Role as a Key Versatile Synthetic Intermediate

5-Bromo-4-methylindoline-2,3-dione serves as a pivotal starting material for the synthesis of a wide array of more complex molecules. Its utility as a synthetic intermediate stems from the reactivity of its dicarbonyl functionality, which allows for various chemical transformations.

One of the most common applications is in condensation reactions. The ketone at the C-3 position readily reacts with primary amines to form Schiff bases. For instance, reacting 5-bromoisatin (B120047) with aminophenones in the presence of a catalytic amount of glacial acetic acid yields the corresponding Schiff base, which can then be used in subsequent steps to build larger molecular frameworks. ajpp.in This initial reaction is often the gateway to a multitude of derivatives.

Furthermore, the compound undergoes N-alkylation under phase transfer catalysis (PTC) conditions. researchgate.netresearchgate.net This allows for the introduction of various substituents on the indole (B1671886) nitrogen, further diversifying the range of possible products. The resulting N-alkylated derivatives can then be subjected to other reactions, such as 1,3-dipolar cycloadditions, to generate novel heterocyclic systems. researchgate.netresearchgate.netimist.ma The compound can also be transformed into hydrazide derivatives by reacting it with hydrazine (B178648) hydrate (B1144303), which in turn can react with acid anhydrides to form another class of compounds. researchgate.net

These examples underscore the role of this compound as a foundational scaffold, enabling chemists to access a broad spectrum of chemical structures through well-established and efficient synthetic protocols.

Building Block for the Construction of Complex Heterocyclic Architectures

The isatin (B1672199) core of this compound is a privileged structure in medicinal chemistry and materials science, making it an ideal building block for complex heterocyclic systems. Chemists have extensively used this compound to construct a variety of fused and spirocyclic architectures.

A prominent application is in the synthesis of pyrimidine (B1678525) derivatives. ajpp.in Starting with the Schiff base of 5-bromoisatin, a Claisen-Schmidt condensation with various aromatic aldehydes yields chalcone (B49325) intermediates. These chalcones can then be cyclized with guanidine (B92328) hydrochloride to produce 5-bromoisatin-based pyrimidine derivatives. ajpp.in This multi-step synthesis highlights a modular approach to building complex heterocycles.

Similarly, it is a precursor for other heterocyclic rings like thiazoles, oxadiazoles, and diazines. researchgate.net For example, N-substituted 5-bromoisatin can be condensed with 2-amino 1,3,4-oxadiazole (B1194373) derivatives to create new complex molecules. researchgate.net The synthesis of spiroindoles is another significant application. beilstein-archives.org The reaction of 5-bromoindole-derived thioureas with bromine as a cyclization agent can lead to the formation of spiroindolinium intermediates, which then react with a nucleophile like methanol (B129727) to yield spiroindoles. beilstein-archives.org

The ability to use this compound to access diverse heterocyclic scaffolds is a testament to its importance as a versatile building block in synthetic organic chemistry.

| Heterocyclic Class | Synthetic Strategy | Reference |

|---|---|---|

| Pyrimidines | Formation of Schiff base, followed by Claisen-Schmidt condensation to form chalcones, and subsequent cyclization with guanidine hydrochloride. | ajpp.in |

| Spiroindoles | Bromocyclization of 5-bromoindole-derived thioureas. | beilstein-archives.org |

| Thiazoles | Condensation reactions with appropriate precursors. | researchgate.net |

| Oxadiazoles | Condensation of N-substituted 5-bromoisatin with 2-amino 1,3,4-oxodiazole derivatives. | researchgate.net |

| Polycyclic Systems | 1,3-dipolar cycloaddition reactions involving N-alkylated 5-bromoisatin derivatives. | researchgate.netimist.ma |

Precursor in the Development of Advanced Organic Materials (e.g., Dyes, Functional Polymers)

The electronic properties inherent to the isatin scaffold, which can be tuned by substitution, make this compound and its derivatives attractive precursors for advanced organic materials. The introduction of the bromine atom significantly influences the electronic energy levels (HOMO/LUMO) of the resulting materials.

A notable example is the development of n-channel semiconductors for Organic Thin-Film Transistors (OTFTs). rsc.org Researchers have synthesized thiophene-S,S-dioxidized indophenine (IDTO) compounds where 5-bromo-1-dodecylindolin-2-one units are incorporated. The presence of the bromine atom at the 5-position lowers the HOMO and LUMO energy levels of the final molecule. This adjustment of energy levels is crucial for achieving unipolar n-type semiconductor behavior, which is desirable for certain electronic applications. These bromo-substituted IDTO compounds have demonstrated significantly higher electron mobilities compared to their non-brominated counterparts, highlighting the critical role of the bromo-isatin precursor in creating high-performance organic electronic materials. rsc.org

The core structure is related to indigo, a classic dye, suggesting that derivatives of this compound could also be explored for applications as functional dyes, where their electronic and photophysical properties can be exploited.

Derivatization for Fundamental Structure-Property Relationship Investigations

The ease with which this compound can be chemically modified makes it an excellent platform for conducting fundamental structure-property relationship (SPR) studies. By systematically altering its structure and evaluating the impact on physical, chemical, or biological properties, researchers can gain valuable insights for rational design of new molecules.

In the field of materials science, SPR studies have been conducted on indigo-based organic semiconductors. rsc.org By comparing derivatives with bromine atoms at the 5,5'-positions versus the 6,6'-positions, scientists have investigated how the specific substitution pattern influences molecular orbital energy levels, crystallinity, and ultimately, the charge transport performance in OTFT devices. This research showed that different bromo-substitution patterns lead to distinct charge transport characteristics, providing clear evidence of a direct structure-property link. rsc.org

Advanced Analytical Methodologies for Compound Analysis and Purity Assessment

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable tools for the separation and purification of 5-Bromo-4-methylindoline-2,3-dione from reaction mixtures and for assessing its purity. The selection of a specific technique is dictated by the scale of the separation and the desired purity level.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and sensitive technique used for monitoring the progress of chemical reactions and for the preliminary assessment of the purity of this compound. In the synthesis of related bromo-isatin derivatives, TLC is routinely used to determine the completion of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a specific solvent system. For instance, in the synthesis of 1-allyl-5-bromoindoline-2,3-dione, an Rf of 0.79 was reported using a hexane/ethyl acetate (B1210297) (2/1) solvent system. researchgate.net

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, packed into a column, and a mobile phase, a solvent or a mixture of solvents, that flows through the column. The crude product is loaded onto the top of the column, and as the mobile phase percolates through, the components of the mixture separate based on their differential adsorption to the stationary phase. In the synthesis of various indole (B1671886) derivatives, silica gel column chromatography is a standard purification step. echemi.comrsc.org The selection of the eluent system is critical for achieving optimal separation. A common strategy involves using a gradient of solvents with increasing polarity, such as a mixture of petroleum ether (or hexane) and ethyl acetate. researchgate.netechemi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique that provides high-resolution separation and is widely used for the final purity assessment of compounds like this compound. While specific HPLC methods for this exact compound are not detailed in the provided search results, the analysis of similar organic molecules is a standard application for this technique. A typical HPLC system consists of a high-pressure pump, an injector, a column packed with a stationary phase (e.g., C18), a detector (e.g., UV-Vis), and a data acquisition system. The retention time, the time it takes for the compound to elute from the column, is a key parameter for identification, and the peak area is proportional to the concentration of the compound, allowing for purity determination. For related compounds, LC-MS (Liquid Chromatography-Mass Spectrometry) is also utilized, which provides structural information in addition to separation. bldpharm.com

| Chromatographic Technique | Stationary Phase | Mobile Phase (Eluent) Example | Application |

| Thin-Layer Chromatography (TLC) | Silica gel GF254 rsc.org | Hexane/Ethyl Acetate (2:1, v/v) researchgate.net | Reaction monitoring, Purity check |

| Column Chromatography | Silica gel H (300-400 mesh) rsc.org | Petroleum Ether/Ethyl Acetate (gradient) echemi.com | Purification of crude product |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse Phase) | Acetonitrile/Water (gradient) | Purity assessment, Quantitative analysis |

Quantitative Analytical Protocols

The quantitative analysis of this compound is essential for determining its exact concentration in a sample or for certifying the purity of a synthesized batch. While specific quantitative protocols for this compound are not extensively documented in the public domain, established methods for related compounds can be readily adapted.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection: This is the most common method for the quantitative analysis of organic compounds. A calibration curve is constructed by injecting known concentrations of a certified reference standard of this compound and plotting the detector response (peak area) against the concentration. The concentration of the unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. The choice of wavelength for the UV-Vis detector is crucial and should correspond to the absorbance maximum of the compound to ensure maximum sensitivity.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: qNMR is a powerful absolute quantification method that does not require a calibration curve with an identical standard. The concentration of this compound can be determined by integrating the signal of a specific proton of the molecule and comparing it to the integral of a known amount of an internal standard. The internal standard must be a stable, non-volatile compound with a simple spectrum that does not overlap with the analyte's signals.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, and bromine in this case) in a sample. rsc.org By comparing the experimentally determined elemental composition with the theoretical values calculated from the molecular formula (C₉H₆BrNO₂), the purity of the compound can be assessed. sigmaaldrich.com

| Analytical Technique | Principle | Key Parameters | Application |

| HPLC-UV/Vis | Separation by chromatography and quantification by UV absorbance. | Calibration curve, Peak area, Wavelength of detection. | Purity determination, Assay. |

| qNMR | Quantification based on the ratio of integrated signals of the analyte and an internal standard. | Choice of internal standard, Signal selection, Relaxation delay. | Absolute quantification, Purity certification. |

| Elemental Analysis | Determination of the mass fractions of elements in a sample. | Percentage of C, H, N, Br. | Purity confirmation, Formula verification. |

Future Research Directions and Emerging Perspectives for Bromo Methylated Indoline 2,3 Diones

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex molecules like 5-Bromo-4-methylindoline-2,3-dione is increasingly being guided by the principles of green chemistry, aiming to reduce environmental impact through the use of safer solvents, reduced energy consumption, and waste minimization.

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool in organic synthesis. Ultrasound irradiation can significantly accelerate reaction rates, improve yields, and often allows for reactions to be conducted under milder conditions compared to conventional methods. nih.govresearchgate.net For the synthesis of isatin (B1672199) derivatives, ultrasound has been shown to be effective in promoting various reactions, including the formation of heterocyclic rings. nih.govresearchgate.netmdpi.com This technique can be envisioned for the efficient synthesis of this compound, potentially reducing reaction times and energy usage. The application of ultrasound can be particularly beneficial in steps such as the Sandmeyer isatin synthesis, which is a common method for preparing isatin analogs. nih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another key green chemistry technology that has been successfully applied to the synthesis of isatin and its derivatives. nih.govresearchgate.netacs.orgmdpi.com Microwave heating provides rapid and uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher yields and purer products. nih.govrsc.org For instance, the N-alkylation of isatins, a common derivatization reaction, has been shown to be highly efficient under microwave irradiation. nih.gov This suggests that the synthesis and subsequent functionalization of this compound could be significantly optimized using microwave technology.

Ionic Liquids as Green Solvents: Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered green solvents due to their low vapor pressure, high thermal stability, and potential for recyclability. nih.govnih.gov They have been employed as both solvents and catalysts in the synthesis of various heterocyclic compounds, including isatin derivatives. nih.gov The unique properties of ILs can enhance reaction rates and selectivity. nih.gov The use of ionic liquids in the synthesis of this compound could offer a more sustainable alternative to volatile organic compounds (VOCs) that are commonly used in traditional synthetic routes.

| Green Chemistry Technique | Potential Advantages for Synthesis of this compound |

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, milder reaction conditions, energy efficiency. nih.govresearchgate.netmdpi.com |

| Microwave-Assisted Synthesis | Significant reduction in reaction times, improved yields, cleaner reactions, reduced solvent use. nih.govresearchgate.netacs.orgmdpi.comrsc.org |

| Ionic Liquids | Use of non-volatile and recyclable solvents, potential for enhanced reaction rates and selectivity. nih.govnih.gov |

Exploration of Novel Reactivity Modes and Catalytic Systems

The functionalization of the bromo-methylated indoline-2,3-dione scaffold is key to unlocking its potential in various applications. Future research will undoubtedly focus on exploring novel reactivity modes and developing innovative catalytic systems to access a wider range of derivatives.

C-H Activation: Direct C-H bond activation is a powerful strategy for the functionalization of organic molecules, as it avoids the need for pre-functionalized starting materials. nih.govdergipark.org.tr Transition-metal catalyzed C-H functionalization has been successfully applied to indoles and related heterocycles. rsc.org For this compound, C-H activation could enable the direct introduction of various functional groups onto the aromatic ring, providing a more atom-economical and efficient route to novel derivatives compared to traditional cross-coupling reactions that would require the synthesis of organometallic reagents.

Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for promoting a wide range of organic transformations. In the context of isatin chemistry, photocatalysis has been used for the aerobic oxidation of indoles to N-alkylated isatins. nih.gov This methodology could be adapted for the synthesis or derivatization of this compound, offering a green alternative to traditional oxidation methods that often rely on stoichiometric and harsh oxidizing agents.

Novel Catalytic Systems: The development of new catalytic systems, including organocatalysts, metal-organic frameworks (MOFs), and nanocatalysts, will continue to drive innovation in the synthesis of isatin derivatives. These catalysts can offer improved selectivity, reactivity, and recyclability compared to traditional catalysts. For example, the use of chiral catalysts could enable the enantioselective synthesis of spiro-oxindole derivatives from this compound, which is of significant interest in medicinal chemistry.

| Reactivity Mode/Catalytic System | Potential Application for this compound |

| C-H Activation | Direct functionalization of the aromatic ring, improving atom economy. nih.govdergipark.org.trrsc.org |

| Photocatalysis | Mild and sustainable synthesis and derivatization, such as oxidation reactions. nih.gov |

| Novel Catalysts | Enantioselective synthesis of chiral derivatives, improved reaction efficiency and catalyst recyclability. |

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The need for rapid discovery and optimization of new molecules has led to the increasing adoption of automated synthesis and high-throughput experimentation (HTE) platforms in chemical research.

Flow Chemistry: Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. researchgate.netmdpi.comuc.pt The synthesis of indole (B1671886) and indoline (B122111) derivatives has been successfully demonstrated using flow chemistry. researchgate.netmdpi.com The integration of flow chemistry for the synthesis of this compound and its derivatives would enable on-demand production and facilitate the rapid exploration of reaction conditions.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds for a specific biological activity. nih.govox.ac.ukthermofisher.com Libraries of diverse compounds, often including isatin derivatives, are screened to identify "hits" that can be further developed into lead compounds for drug discovery. nih.govthermofisher.comku.edustanford.edu The synthesis of a library of derivatives based on the this compound scaffold, facilitated by automated synthesis, would enable their evaluation in HTS campaigns to identify new bioactive molecules.

Advanced Computational Design for Predictive Chemical Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with desired properties and the prediction of their synthetic accessibility.

Molecular Modeling and Docking: Computational techniques such as molecular docking are used to predict the binding affinity and orientation of a molecule to a biological target, such as an enzyme or receptor. mdpi.comnih.govrsc.orgnih.govaip.org This allows for the in silico screening of virtual libraries of compounds and the rational design of new, more potent inhibitors. mdpi.comnih.govrsc.org For this compound, molecular modeling could be used to design derivatives with enhanced biological activity for specific targets.

Density Functional Theory (DFT) Studies: DFT calculations are a powerful tool for understanding reaction mechanisms, predicting reaction outcomes, and designing new catalysts. nih.gov By modeling the transition states and intermediates of a reaction, researchers can gain insights into the factors that control reactivity and selectivity. DFT studies on the synthesis and reactivity of this compound could help in optimizing reaction conditions and in the predictive design of new synthetic routes.

| Computational Approach | Application in the Context of this compound |

| Molecular Modeling and Docking | Rational design of derivatives with specific biological activities, virtual screening of compound libraries. mdpi.comnih.govrsc.orgnih.govaip.org |

| Density Functional Theory (DFT) | Understanding reaction mechanisms, predicting reactivity and selectivity, designing new catalysts. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Bromo-4-methylindoline-2,3-dione, and what critical parameters influence reaction yields?

- Methodological Answer : The synthesis typically involves bromination and methylation of indoline-2,3-dione precursors. Key parameters include reaction temperature (optimized between 60–80°C), choice of brominating agents (e.g., N-bromosuccinimide), and solvent polarity (e.g., DMF or THF). Yield optimization requires careful control of stoichiometry and exclusion of moisture . Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., methyl and bromo groups at positions 4 and 5). Mass spectrometry (ESI-MS or HRMS) validates molecular weight .

- Crystallography : Single-crystal X-ray diffraction (as demonstrated for analogs like 5-Chloro-1-(4-methoxybenzyl)indoline-2,3-dione) provides definitive bond lengths, angles, and crystal packing .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Wear PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Work in a fume hood to avoid inhalation (H335) .

- Store in a cool, dry place, segregated from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. What strategies are effective for optimizing regioselectivity in the bromination and methylation of indoline-2,3-dione derivatives?

- Methodological Answer :

- Directed Bromination : Use Lewis acids (e.g., FeCl) to direct bromine to the 5-position. Methylation at the 4-position can be achieved via nucleophilic substitution using methyl iodide under basic conditions (KCO) .

- Protecting Groups : Temporarily block reactive sites (e.g., carbonyl groups) to prevent undesired side reactions .

Q. How can computational chemistry (e.g., DFT calculations) aid in predicting reaction pathways and intermediate stability in the synthesis of halogenated indoline-diones?

- Methodological Answer :

- DFT Studies : Calculate transition-state energies to identify favorable pathways. For example, DFT has been used to model bromination intermediates in similar indoline derivatives, revealing stabilization via resonance structures .

- Solvent Effects : Simulate solvent interactions (e.g., polarizable continuum models) to predict reaction kinetics .

Q. What analytical approaches resolve contradictions in spectral data (e.g., NMR shifts, mass fragmentation patterns) observed for this compound derivatives?

- Methodological Answer :

- 2D-NMR (COSY, HSQC) : Resolve overlapping signals by correlating - and - couplings .

- Isotopic Labeling : Use - or -labeled precursors to trace fragmentation pathways in mass spectrometry .

Q. How do solvent polarity and catalyst choice influence the reaction kinetics and product distribution in cross-coupling reactions involving this compound?

- Methodological Answer :

- Palladium Catalysis : Polar aprotic solvents (DMF, DMSO) enhance oxidative addition rates in Suzuki-Miyaura couplings. Bidentate ligands (e.g., dppf) improve catalyst turnover .

- Kinetic Monitoring : Use in-situ IR or UV-Vis spectroscopy to track intermediate formation and optimize reaction times .

Q. What are the challenges in achieving enantiomeric purity in substituted indoline-2,3-diones, and what chiral resolution techniques are applicable?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.